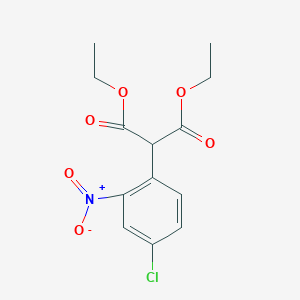

Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

Description

Contextualizing Diethyl 2-(4-Chloro-2-nitrophenyl)malonate within Malonate Ester Chemistry

The chemistry of diethyl malonate and its derivatives is a cornerstone of synthetic organic chemistry, primarily through the widely utilized malonic ester synthesis. wikipedia.orgbritannica.comvaia.com This synthetic route is valued for its ability to produce substituted carboxylic acids from alkyl halides. libretexts.org The core principle of malonate chemistry lies in the notable acidity of the α-hydrogens of the central methylene (B1212753) group (–CH₂–), positioned between two electron-withdrawing carbonyl groups. britannica.comwikipedia.org This positioning allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com

This enolate is a potent nucleophile that can react with various electrophiles, most commonly in an Sₙ2 reaction with an alkyl halide, to form a substituted malonic ester. masterorganicchemistry.comopenochem.org The resulting product can then be hydrolyzed and subsequently decarboxylated upon heating to yield a carboxylic acid. openochem.org

This compound is a pre-substituted malonate ester, where one of the acidic α-hydrogens has been replaced by the 4-chloro-2-nitrophenyl group. This structure offers a starting point for further synthetic transformations, leveraging the remaining functional groups and the inherent reactivity of the malonate system.

Significance of Chlorinated and Nitrated Phenyl Moieties in Synthetic Design

The presence of both chloro and nitro groups on the phenyl ring of this compound imparts significant synthetic potential and is of high interest in medicinal chemistry.

Chlorine substituents are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. nih.govnih.gov The inclusion of a chlorine atom can profoundly affect a molecule's physicochemical properties. researchgate.net It often enhances lipophilicity, which can improve membrane permeability and absorption. ewadirect.com Furthermore, the C-Cl bond is strong and can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug. researchgate.netewadirect.com In the United States, it's estimated that over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production. nih.gov

Aromatic nitro groups (nitroarenes) are also crucial building blocks in the synthesis of a wide array of important compounds, including pharmaceuticals, dyes, and other specialty materials. mdpi.comhilarispublisher.comhilarispublisher.com The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. More importantly, it is a versatile functional handle that can be readily transformed into other groups. hilarispublisher.comnumberanalytics.com The most common and synthetically valuable transformation is its reduction to an amine (–NH₂). numberanalytics.comnih.gov This resulting aniline (B41778) derivative can then serve as a precursor for the construction of a vast number of heterocyclic systems or other functional moieties.

The combination of these two groups in this compound makes it a valuable intermediate for creating complex, biologically active molecules.

Historical Perspective on the Development and Utility of Related Malonate Derivatives

The utility of malonic esters in organic synthesis has been recognized for over a century. The malonic ester synthesis provided an efficient and controllable method for carbon-carbon bond formation and the synthesis of carboxylic acids long before the development of many modern organometallic coupling reactions.

Historically, one of the most significant applications of malonate derivatives was in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org This synthesis typically involves the condensation of a disubstituted diethyl malonate with urea (B33335). nih.gov The development of methods to create variously substituted malonates was, therefore, a critical area of research. smu.ca

Over the years, the scope of malonate chemistry has expanded significantly. Intramolecular versions of the malonic ester synthesis, such as the Perkin alicyclic synthesis which uses a dihalide to form cyclic compounds, demonstrated the versatility of the reaction. wikipedia.org Furthermore, 2-substituted malonic acid derivatives have been shown to be extremely useful reagents for the preparation of heterocyclic ring systems through cyclocondensation reactions with various dinucleophiles. nih.gov These reactions have been used to create a variety of 5-, 6-, and 7-membered heterocyclic structures, which are common motifs in pharmaceuticals and other functional materials.

Overview of Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the reactivity of its constituent parts and studies on analogous compounds. Data for the closely related dimethyl ester, Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, confirms the existence and stability of this substitution pattern. jk-sci.comnih.govalfa-chemistry.com

The primary research avenues for this compound are likely centered on its use as a synthetic intermediate. Key potential transformations include:

Reduction of the Nitro Group: A probable first step in many synthetic routes would be the selective reduction of the ortho-nitro group to an amine. This transformation would yield Diethyl 2-(2-amino-4-chlorophenyl)malonate. This new intermediate could then undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as benzazocines or other fused ring systems, which are of interest in medicinal chemistry. A patent for a related compound, diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate, details this exact strategy, where the nitro group is reduced to an amine for further functionalization. google.com

Further Alkylation/Arylation: Although sterically hindered, the remaining α-hydrogen on the malonate carbon is still acidic and could potentially be removed by a strong base to form a new enolate. This would allow for the introduction of a second substituent at the central carbon, leading to a quaternary carbon center.

Hydrolysis and Decarboxylation: Following standard malonic ester synthesis protocols, the diethyl ester groups can be hydrolyzed to carboxylic acids. Subsequent heating would lead to decarboxylation, yielding 2-(4-chloro-2-nitrophenyl)acetic acid. This carboxylic acid could then be used in further synthetic steps, for example, in the formation of amides or other acid derivatives.

Use in Heterocycle Synthesis: The compound could be used directly in condensation reactions. For instance, the reduction of the nitro group followed by reaction with a suitable carbonyl compound could lead to the formation of quinoline (B57606) derivatives or other heterocyclic structures relevant to drug discovery.

Given the functional handles present, this compound is poised to be a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Malonate Esters

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 105-53-3 |

| Diethyl 2-(4-nitrophenyl)malonate | C₁₃H₁₅NO₆ | 281.26 | 10565-13-6 |

| Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | C₁₁H₁₀ClNO₆ | 287.65 | 147124-32-1 |

Note: Data sourced from PubChem and other chemical databases. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUCKKOZVJCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 4 Chloro 2 Nitrophenyl Malonate

Classical Alkylation Approaches for Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

The alkylation of diethyl malonate is a cornerstone of organic synthesis for forming carbon-carbon bonds. This section delves into the traditional base-mediated strategies for the synthesis of this compound.

Base-Mediated Alkylation Strategies for this compound Synthesis

The synthesis of this compound is commonly achieved through the nucleophilic substitution reaction of a halo-nitroaromatic compound with diethyl malonate in the presence of a base. The base serves to deprotonate the acidic α-hydrogen of diethyl malonate, generating a carbanion that acts as the nucleophile. libretexts.orgyoutube.com

A typical procedure involves the reaction of 1,4-dichloro-2-nitrobenzene (B41259) with diethyl malonate. The reaction is facilitated by a base such as sodium ethoxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction temperature can range from ambient to reflux, and the duration is typically several hours.

The choice of base and solvent system is crucial for the success of the reaction. Stronger bases like sodium ethoxide can lead to higher yields but may also promote side reactions. Weaker bases such as potassium carbonate often require more forcing conditions. The solvent's polarity and ability to solvate the ions involved also play a significant role in the reaction rate and outcome.

| Reactants | Base | Solvent | Temperature | Duration | Product |

| 1,4-dichloro-2-nitrobenzene, Diethyl malonate | Sodium ethoxide | DMF | 25-30°C | Several hours | This compound |

| 1,4-dichloro-2-nitrobenzene, Diethyl malonate | Potassium carbonate | DMF | Reflux | Several hours | This compound |

| 2,4-dichloro-nitrobenzene, Diethyl methylmalonate | - | Hexamethylphosphoramide | 100°C | 7 hours | Diethyl α-methyl-α-(3-chloro-4-nitrophenyl)-malonate |

Regioselectivity and Steric Considerations in Alkylation of Malonates

When alkylating malonate esters with substituted aromatic compounds, regioselectivity becomes a critical consideration. In the case of 1,4-dichloro-2-nitrobenzene, the incoming malonate nucleophile preferentially displaces the chlorine atom that is activated by the ortho- and para-directing nitro group. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.comyoutube.com

Steric hindrance can also influence the outcome of the alkylation. While diethyl malonate itself is not exceptionally bulky, the steric environment around the electrophilic carbon on the aromatic ring can affect the rate of reaction. However, in the synthesis of this compound from 1,4-dichloro-2-nitrobenzene, the electronic activation by the nitro group is the dominant factor controlling the regioselectivity.

Advanced Synthetic Routes for this compound

In addition to classical alkylation, more advanced methodologies have been developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and related compounds.

Phase-Transfer Catalysis in Malonate Functionalization

Phase-transfer catalysis (PTC) offers a powerful tool for conducting reactions between reactants in immiscible phases. In the context of malonate alkylation, PTC can facilitate the reaction between an aqueous solution of the malonate salt and an organic solution of the halo-nitroaromatic compound. crdeepjournal.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the malonate anion from the aqueous phase to the organic phase, where it can react with the electrophile. crdeepjournal.org

This technique can lead to increased reaction rates, milder reaction conditions, and simplified workup procedures. The use of PTC in the synthesis of diethyl malonate derivatives has been shown to provide higher yields and be more environmentally benign. consensus.appnih.gov

Reductive Cyclization Approaches for Analogous Nitrophenyl Malonate Derivatives

While not a direct synthesis of the target compound, the reductive cyclization of nitrophenyl malonate derivatives is a significant related reaction. This process is often used to synthesize various heterocyclic compounds. For instance, dimethyl-(2-nitrophenyl)malonate, an analogue of the target compound, can be prepared by reacting 2-fluoro-1-nitrobenzene with dimethyl malonate using potassium carbonate in DMF. nih.gov The subsequent reduction of the nitro group can lead to cyclization, forming new ring systems. These methodologies highlight the versatility of nitrophenyl malonate intermediates in organic synthesis.

Nucleophilic Aromatic Substitution Studies with Halonitroarenes for Malonate Adducts

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNA). masterorganicchemistry.comdalalinstitute.com In this reaction, the electron-deficient aromatic ring of the halonitroarene is attacked by the nucleophilic malonate carbanion. masterorganicchemistry.com The presence of the electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack. youtube.com

Studies have shown that the position of the electron-withdrawing group relative to the leaving group significantly impacts the reaction rate. Groups in the ortho and para positions provide the most substantial rate enhancement by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.comyoutube.com The reaction of 1,4-dichloro-2-nitrobenzene with diethyl malonate proceeds efficiently because the nitro group is positioned to activate the chlorine atom at the 1-position for nucleophilic displacement.

Comparative Analysis of Preparation Methods for this compound Analogues

The preparation of diethyl malonate analogues functionalized with substituted phenyl rings can be achieved through several synthetic strategies. Common methods include nucleophilic aromatic substitution, Michael addition reactions, and diazotization reactions followed by coupling. The choice of method often depends on the specific substituents on the aromatic ring and the desired scale of the reaction.

The efficiency, purity, and requisite conditions of a synthetic method are paramount in evaluating its utility. Different approaches to synthesizing phenylmalonate analogues exhibit a wide range of outcomes.

One common strategy involves the Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds. For instance, the synthesis of various chalcone-diethyl malonate adducts is achieved by reacting chalcone (B49325) derivatives with diethyl malonate in the presence of a catalytic amount of potassium tert-butoxide (KOt-Bu) in dichloromethane (B109758) (CH2Cl2) at room temperature. This method is highly efficient, yielding products in the range of 72–94% after 2-3 hours. scispace.com Similarly, the conjugate addition of diethyl malonate to nitroolefins, a key step in producing GABA precursors, can yield products in 65-95% with high enantioselectivity when optimized with the right organocatalyst, solvent (toluene), and temperature (room temperature). metu.edu.tr

Another approach is the reaction of an aniline (B41778) derivative with a malonate precursor. The synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, for example, can be performed by reacting 4-nitroaniline (B120555) with diethylethoxymethylene malonate in an alcoholic potassium hydroxide (B78521) (KOH) solution at room temperature. This rapid reaction yields the product in a 45-53% range, which can be easily purified by filtration after acidification. researchgate.net

A third distinct methodology involves the diazotization of an aniline followed by a coupling reaction with diethyl malonate. A patented method for synthesizing diethyl 2-(2,6-diethyl-4-methylphenyl)malonate employs this strategy. 2,6-diethyl-4-methylaniline (B1582614) is first reacted with isoamyl nitrite (B80452) in the presence of a cuprous chloride or cuprous iodide catalyst to form a diazonium salt. This intermediate is then reacted with diethyl malonate under alkaline conditions to afford the final product with yields reaching as high as 92%. google.com

Finally, direct substitution reactions using halo-malonates are also employed. The synthesis of diethyl 2-(2-methylhydrazono)malonate from diethyl 2-bromomalonate and methylhydrazine in ethanol (B145695) with acetic acid can proceed with a 78.9% yield and a purity of 74.5%. google.com When diethyl 2-chloromalonate is used as the starting material in acetonitrile, the yield is lower at 58.6% with a purity of 71.3%, highlighting how the choice of leaving group and solvent significantly impacts reaction efficiency. google.com

The following table provides a comparative overview of these methods.

| Product Analogue | Synthetic Method | Key Reagents | Conditions | Yield | Purity | Source |

| Chalcone-diethyl malonate adducts | Michael Addition | Diethyl malonate, Chalcone, KOt-Bu | CH2Cl2, Room Temp, 2-3h | 72-94% | Not specified | scispace.com |

| Diethyl 2-(1-aryl-2-nitroethyl)malonate | Michael Addition | Diethyl malonate, trans-β-nitroolefins | Toluene, Room Temp, 4h | 65-95% | 80-99% ee | metu.edu.tr |

| Diethyl 2-((4-nitroanilino)methylene)malonate | Nucleophilic Vinyl Substitution | 4-nitroaniline, Diethylethoxymethylene malonate, KOH | Ethanol, Room Temp, seconds | 45-53% | Purified by filtration | researchgate.net |

| Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate | Diazotization & Coupling | 2,6-diethyl-4-methylaniline, Isoamyl nitrite, Diethyl malonate | 5-20 °C | Up to 92% | Not specified | google.com |

| Diethyl 2-(2-methylhydrazono)malonate | Nucleophilic Substitution | Diethyl 2-bromomalonate, Methylhydrazine | Ethanol, Acetic acid, 50-60 °C | 78.9% | 74.5% | google.com |

| Diethyl 2-(2-methylhydrazono)malonate | Nucleophilic Substitution | Diethyl 2-chloromalonate, Methylhydrazine | Acetonitrile, 60 °C, 4h | 58.6% | 71.3% | google.com |

For a synthetic pathway to be industrially relevant, it must be scalable, cost-effective, and safe, while consistently producing a high-purity product. The methods for preparing diethyl malonate analogues are often developed with these considerations in mind.

The synthesis of diethyl malonate itself can be achieved via a carbonylation esterification reaction using ethyl chloro-acetate, carbon monoxide, and ethanol. This method, suitable for industrial production, can achieve a conversion rate of up to 93% and a yield of 82% under moderate conditions (70-145 °C, 0.5-4 MPa CO pressure). google.com Such processes avoid highly toxic reagents like sodium cyanide, which were used in older methods, thus reducing operational hazards and waste treatment difficulties. google.com

When preparing more complex analogues, purification becomes a critical step for scalability. For instance, in the synthesis of dimethyl 2-chloromalonate, a significant impurity, dimethyl 2,2-dichloromalonate, is often formed. derpharmachemica.com While fractional distillation is a possible purification method, it can lead to considerable yield loss. A more scalable solution was developed using a simple and accessible silica-plug filtration, which provides the desired product with a purity of over 95% in high yields, demonstrating a practical approach for large-scale production. derpharmachemica.com A process was scaled up to prepare approximately 25 kg of the material in a pilot plant. derpharmachemica.com

The optimization of reaction steps is crucial for industrial application. In the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate for anticancer drugs, an optimized method was developed to make it more suitable for industrial production, achieving a high yield of 96% in the key coupling step. atlantis-press.com Similarly, the rapid, room-temperature synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate is presented as an excellent alternative for industrial-scale production due to its mild conditions and simple purification. researchgate.net

Patented methods often highlight industrial applicability. The synthesis of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate via a diazotization reaction is noted for its high yield (up to 92%) and the use of a non-aqueous system, which significantly reduces the generation of industrial waste. google.com The choice of reagents and reaction design directly impacts the industrial feasibility of a synthetic route. For large-scale synthesis, routes that avoid toxic materials (like tin species), costly starting materials, and expensive catalysts are preferred. beilstein-journals.org

The following table summarizes the industrial relevance of selected synthetic pathways.

| Compound/Analogue | Synthetic Pathway | Key Industrial Advantages | Scale/Yield | Source |

| Diethyl malonate | Carbonylation of ethyl chloro-acetate | Avoids highly toxic sodium cyanide; moderate conditions. | 82% yield | google.com |

| Dimethyl 2-chloromalonate | Chlorination of dimethyl malonate | Scalable silica-plug filtration for high purity (>95%); avoids yield loss from distillation. | Scaled up to 25 kg | derpharmachemica.com |

| Diethyl 2-(2-chloronicotinoyl)malonate | Acylation of diethyl malonate | Optimized for industrial production. | 96% yield for key step | atlantis-press.com |

| Diethyl 2-((4-nitroanilino)methylene)malonate | Nucleophilic Vinyl Substitution | Rapid reaction at room temperature; simple purification. | Noted as excellent for industrial scale | researchgate.net |

| Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate | Diazotization & Coupling | High yield; non-aqueous system reduces waste. | Up to 92% yield | google.com |

| Chalcone-diethyl malonate adducts | Michael Addition | Catalytic process, room temperature, high efficiency. | 72-94% yield | scispace.com |

Chemical Reactivity and Mechanistic Aspects of Diethyl 2 4 Chloro 2 Nitrophenyl Malonate

Reactivity of the Active Methylene (B1212753) Group in Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

The reactivity of this compound is largely dictated by the active methylene group (the -CH2- group flanked by two carboxyl groups) and the substituents on the aromatic ring. The methylene protons are acidic and can be removed by a base, leading to the formation of a stabilized carbanion that serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The central carbon of the malonate moiety in this compound is known as an active methylene group. The protons on this carbon are significantly more acidic than typical alkane protons. This increased acidity is due to the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and the resonance stabilization of the resulting conjugate base.

The formation of the carbanion occurs through deprotonation by a base. amazonaws.com The reaction can be generalized as follows:

Step 1: Deprotonation A base (B:) removes a proton from the active methylene group, creating a resonance-stabilized enolate ion (carbanion). This carbanion is the key reactive intermediate.

The presence of the 4-chloro-2-nitrophenyl group further enhances the acidity of the methylene protons. Both the chloro and, particularly, the nitro group are strongly electron-withdrawing, which increases the stability of the carbanion. This heightened stability facilitates its formation even with mild bases. amazonaws.com The nucleophilicity of the resulting carbanion makes it a versatile tool in organic synthesis. Reactivity parameters for the closely related anion of diethyl 2-(4-nitrophenyl)malonate have been quantified, underscoring its nucleophilic strength. lmu.de

| Parameter | Value | Solvent |

| N | 14.94 | DMSO |

| sN | 0.96 | DMSO |

| Data for the anion of diethyl 2-(4-nitrophenyl)malonate, from Mayr's Database of Reactivity Parameters. lmu.de |

Once formed, the nucleophilic carbanion of this compound can readily participate in alkylation and acylation reactions. These reactions are fundamental for creating more complex carbon skeletons.

Alkylation: In this reaction, the malonate carbanion acts as a nucleophile, attacking an electrophilic carbon atom, typically from an alkyl halide or sulfonate. This results in the formation of a new carbon-carbon bond, attaching the alkyl group to the malonate center. The reaction proceeds via an SN2 mechanism. A general scheme for the monoalkylation of diethyl malonate is well-established. google.com While a strong base like sodium ethoxide is often used, phase-transfer catalysis in combination with microwave radiation has also been employed for the benzylation of diethyl malonate. researchgate.net

Acylation: Similarly, the malonate carbanion can attack acylating agents such as acid chlorides or anhydrides. This reaction yields an acylated malonic ester. The initial product is a β-keto ester derivative, which is a valuable synthetic intermediate.

The Knoevenagel condensation is a classic reaction in organic chemistry involving the reaction of an active methylene compound with an aldehyde or a ketone. wikipedia.org this compound is an excellent substrate for this reaction due to the enhanced acidity of its methylene protons.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an amino acid. amazonaws.comwikipedia.org The mechanism involves:

Carbanion Formation: The base deprotonates the malonate to form the nucleophilic carbanion. amazonaws.com

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate (an aldol-type adduct). researchgate.net

Dehydration: The intermediate is protonated and then undergoes dehydration (elimination of a water molecule) to yield the final product, which is often an α,β-unsaturated dicarbonyl compound. wikipedia.orgresearchgate.net

This reaction is highly versatile and works with a wide range of aromatic and aliphatic aldehydes. amazonaws.comrsc.org

| Aldehyde/Ketone | Base/Catalyst | Product Type |

| Benzaldehyde | Piperidine | Diethyl 2-benzylidenemalonate |

| 2-Methoxybenzaldehyde | Piperidine | Corresponding enone |

| Formaldehyde (B43269) | Ethylamine | Diethyl 2-methylidenemalonate |

| Various Aldehydes | Immobilized Gelatine | α,β-unsaturated esters |

| General examples of Knoevenagel condensation partners for diethyl malonate. amazonaws.comresearchgate.netnih.gov |

The carbanion generated from this compound can act as a Michael donor in conjugate addition reactions. The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). nih.gov

This reaction is a powerful method for C-C bond formation. metu.edu.tr The malonate carbanion adds to the β-carbon of the activated alkene. A variety of Michael acceptors can be used, including α,β-unsaturated ketones (e.g., chalcones), nitroolefins, and unsaturated esters. nih.govmetu.edu.trrsc.org The reaction can be catalyzed by various organocatalysts, such as thiourea (B124793) derivatives, to achieve high yields and enantioselectivity. encyclopedia.pubresearchgate.net

| Michael Acceptor | Catalyst Type | Product |

| trans-β-nitrostyrene | 2-aminoDMAP/urea (B33335) | γ-nitroester (GABA precursor) metu.edu.trmetu.edu.tr |

| Chalcones | Cinchona alkaloid-thiourea | Diethyl 2-(1,3-diaryl-3-oxopropyl)malonate rsc.org |

| (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | Crown ether | Diethyl 2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate derivative nih.gov |

| Heteroaromatic nitroolefins | Thiourea derivative | Conjugate addition product researchgate.net |

| Examples of Michael addition reactions involving diethyl malonate derivatives. |

Transformations Involving the Nitro Group of this compound

The nitro group on the aromatic ring of the molecule is a versatile functional group that can be transformed into other functionalities, most notably an amino group.

The reduction of the aromatic nitro group to a primary amino group is a fundamental and widely used transformation in organic synthesis. This reaction converts this compound into Diethyl 2-(2-amino-4-chlorophenyl)malonate. The resulting aminophenyl malonate is a key intermediate for the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines, through subsequent cyclization reactions.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent depends on the presence of other functional groups in the molecule.

| Reducing Agent/System | Conditions | Comments |

| Catalytic Hydrogenation | H2 gas, Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel | Generally clean and high-yielding. Can sometimes be too harsh for other reducible groups. |

| Metal/Acid Combinations | Tin(II) chloride (SnCl2) in HCl or ethanol (B145695) | A classic and reliable method. |

| Iron (Fe) in acetic acid or HCl | Inexpensive and effective. | |

| Zinc (Zn) in acetic acid or HCl | Another common metal/acid system. | |

| Transfer Hydrogenation | Ammonium (B1175870) formate, Hydrazine hydrate (B1144303) with a catalyst (e.g., Pd/C) | Avoids the use of high-pressure hydrogen gas. |

| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution | A milder reducing agent, often used for selective reductions. |

| Common reagents for the reduction of aromatic nitro groups to amines. |

Intramolecular Cyclization Reactions Triggered by Nitro Group Reduction

The reduction of the nitro group in this compound is a key transformation that unlocks a variety of intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. This process is a powerful strategy in synthetic organic chemistry for the construction of quinoline (B57606) and other related N-heterocycles. The reaction proceeds through the in situ formation of an amino group, which then acts as a nucleophile, attacking one of the electrophilic ester carbonyls.

The general mechanism involves the reduction of the nitro group to an amino group, often using reducing agents such as iron in acetic acid, zinc in acetic acid, or tin(II) chloride in hydrochloric acid. organic-chemistry.org Once the amino group is formed, it is positioned ortho to the malonate substituent, creating a favorable environment for intramolecular cyclization. The lone pair of the newly formed aniline (B41778) nitrogen attacks one of the proximal ester carbonyl groups. This is followed by the elimination of an ethanol molecule, leading to the formation of a cyclic lactam. Subsequent tautomerization and aromatization can lead to the formation of substituted quinoline derivatives. organic-chemistry.orgnih.gov

The specific outcome of the cyclization can be influenced by the reaction conditions and the subsequent workup. For instance, in some cases, the initial cyclized product may undergo further reactions such as decarboxylation, particularly at elevated temperatures.

Key Research Findings on Reductive Cyclization:

| Reactant | Reducing Agent/Conditions | Major Product(s) | Reference |

| o-Nitrophenyl propargyl alcohols | Fe/HCl, Zn/AcOH, or SnCl2/HCl | 2-substituted and 2,4-disubstituted quinolines | organic-chemistry.org |

| 2-Nitrobiphenyls | Palladium/phenanthroline catalyst with a CO surrogate (phenyl formate) | 9H-Carbazoles | unimi.it |

| o-Nitrochalcones | Pressurized CO with ruthenium or palladium complexes | 2-Aryl-4-quinolones | researchgate.net |

| Methyl o-nitrocinnamate | Pyridinium amidate/amide (PYA) ligands with a CO surrogate | 2-Carbomethoxyindole | researchgate.net |

These examples, while not all directly involving this compound, illustrate the general principle of reductive cyclization of ortho-nitro-substituted aromatic compounds to form various N-heterocycles. The presence of the malonate group in the target compound provides the necessary electrophilic centers for the cyclization to occur after the nitro group reduction.

Reactions of the Ester Functional Groups

The diethyl ester functional groups in this compound are key sites of reactivity, allowing for a range of transformations including hydrolysis, transesterification, and decarboxylation.

Hydrolysis: The hydrolysis of the diethyl ester groups in this compound can be achieved under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid, such as aqueous hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the ethoxide ion. The resulting carboxylate is then protonated during an acidic workup to yield the carboxylic acid.

It is important to note that the hydrolysis of both ester groups would lead to the formation of 2-(4-chloro-2-nitrophenyl)malonic acid. However, malonic acids are often prone to decarboxylation upon heating. beilstein-journals.org

Transesterification: Transesterification involves the conversion of the diethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used.

Decarboxylation is the removal of a carboxyl group, and in the context of this compound, it typically occurs after hydrolysis of one or both ester groups. A particularly relevant and widely used method for the decarboxylation of malonic esters is the Krapcho decarboxylation . wikipedia.orgscite.aichem-station.com

The Krapcho decarboxylation is a chemical reaction that allows for the dealkoxycarbonylation of esters that have an electron-withdrawing group in the beta-position, such as malonic esters. youtube.comwikipedia.org This reaction is advantageous as it can selectively remove one of the ester groups without affecting the other, and it avoids harsh acidic or basic conditions that might be detrimental to other functional groups in the molecule. wikipedia.org

The reaction is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often in the presence of a salt such as lithium chloride or sodium cyanide. wikipedia.orgchem-station.com The mechanism involves the nucleophilic attack of the halide ion (e.g., chloride) on the ethyl group of the ester in an SN2 fashion, leading to the formation of an ethyl halide and a carboxylate anion. youtube.com This intermediate then undergoes decarboxylation to form a carbanion, which is subsequently protonated by a proton source, such as water, present in the reaction mixture. wikipedia.org

Typical Conditions for Krapcho Decarboxylation:

| Component | Role | Common Examples |

| Substrate | Malonic ester with a β-electron-withdrawing group | This compound |

| Solvent | Dipolar aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |

| Salt | Nucleophile source | Lithium chloride (LiCl), Sodium chloride (NaCl), Sodium cyanide (NaCN) |

| Proton Source | To quench the carbanion intermediate | Water (often present in the solvent) |

| Temperature | High temperature to facilitate the reaction | Typically > 100 °C |

This process would convert this compound into Ethyl 2-(4-chloro-2-nitrophenyl)acetate.

Influence of the Chlorophenyl Moiety on this compound Reactivity

The chlorophenyl moiety significantly influences the reactivity of this compound through both electronic effects and by providing a handle for cross-coupling reactions.

The chloro and nitro groups on the phenyl ring are both electron-withdrawing groups. The nitro group is a very strong deactivating group for electrophilic aromatic substitution and a strong activating group for nucleophilic aromatic substitution, particularly when it is positioned ortho or para to the leaving group. The chlorine atom is also deactivating for electrophilic aromatic substitution but is an ortho, para director. In the case of this compound, the combined electron-withdrawing effects of the nitro group (ortho to the malonate) and the chloro group (para to the malonate) make the aromatic ring highly electron-deficient.

This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The generally accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group.

Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr is highly dependent on the nature of the nucleophile and the electron-withdrawing ability of the substituents on the aromatic ring. The presence of the strong electron-withdrawing nitro group ortho and para to the chlorine atom in related compounds significantly facilitates this reaction. libretexts.org Therefore, the chlorine atom in this compound can potentially be displaced by various nucleophiles, such as alkoxides, amines, and thiols, providing a pathway to a wide range of derivatized compounds.

The chlorine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The chlorophenyl moiety of this compound can act as the halide partner in this reaction. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, leading to the synthesis of biaryl compounds and other complex structures.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org The chlorophenyl group of the title compound can participate in the Heck reaction, allowing for the introduction of vinyl groups at the 4-position. This provides a route to stilbene-like derivatives.

General Conditions for Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki-Miyaura | Organoboron compound | Pd(0) complex (e.g., Pd(PPh3)4) | K2CO3, K3PO4 | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(0) or Pd(II) complex | Et3N, K2CO3 | DMF, Acetonitrile |

The ability of the chlorophenyl moiety to participate in these powerful cross-coupling reactions significantly enhances the synthetic utility of this compound, allowing for the generation of a diverse library of derivatized compounds with potential applications in various fields.

Mechanistic Investigations of Key Transformations of this compound

The chemical transformations of this compound are often directed towards the synthesis of complex nitrogen-containing heterocycles, such as benzodiazepines and quinolines. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of this compound.

Elucidating Reaction Mechanisms for Complex Molecule Formation

One of the key applications of this compound is in the synthesis of benzodiazepine (B76468) derivatives. The formation of the seven-membered benzodiazepine ring system from this precursor typically involves a reductive cyclization strategy. The reaction mechanism commences with the selective reduction of the nitro group to an amino group. This transformation is critical as it unmasks the nucleophilic amine necessary for the subsequent intramolecular cyclization.

A plausible mechanistic pathway for the formation of a benzodiazepine derivative is initiated by the reduction of the nitro group of this compound. This is often achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting aniline derivative, Diethyl 2-(2-amino-4-chlorophenyl)malonate, possesses a nucleophilic amino group positioned ortho to the malonate substituent.

Under appropriate conditions, typically involving a base, the newly formed amino group undergoes an intramolecular nucleophilic attack on one of the ester carbonyl groups of the malonate moiety. This cyclization step leads to the formation of a seven-membered ring intermediate. Subsequent elimination of an ethoxide ion results in the formation of a 1,4-benzodiazepine-2,5-dione scaffold. The reaction is driven by the formation of the thermodynamically stable heterocyclic ring system.

In a related transformation, the dimethyl ester analog, Dimethyl-2-(4-chloro-2-nitrophenyl)malonate, has been utilized in a base-mediated nitrophenyl reductive cyclization for the synthesis of hexahydro-2,6-methano-1-benzazocines. nih.gov This reaction highlights the propensity of the nitroaryl malonate system to undergo intramolecular cyclization upon reduction of the nitro group.

Furthermore, this compound can serve as a precursor for quinoline derivatives. The synthesis of quinolines from ortho-nitroaryl compounds often involves a reductive cyclization process. The mechanism would similarly begin with the reduction of the nitro group to an amine. This is followed by an intramolecular cyclization involving the malonate portion, which can be further manipulated to form the pyridine (B92270) ring of the quinoline system. The specific conditions and reagents employed will dictate the final structure of the quinoline product.

| Starting Material | Key Transformation | Intermediate | Product |

| This compound | Reductive Cyclization | Diethyl 2-(2-amino-4-chlorophenyl)malonate | 1,4-Benzodiazepine derivative |

| This compound | Reductive Cyclization | Diethyl 2-(2-amino-4-chlorophenyl)malonate | Quinoline derivative |

| Dimethyl-2-(4-chloro-2-nitrophenyl)malonate | Base-Mediated Nitrophenyl Reductive Cyclization | Not specified | Hexahydro-2,6-methano-1-benzazocine |

Stereochemical Control and Enantioselective Synthesis in Related Malonate Additions

While specific studies on the enantioselective transformations of this compound are not extensively detailed in the available literature, the principles of stereochemical control in reactions involving malonate additions are well-established and can be extrapolated to this system. The prochiral center at the α-carbon of the malonate offers the potential for creating stereogenic centers.

Enantioselective synthesis involving malonate additions is frequently achieved through the use of chiral catalysts. These catalysts can be chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands. The catalyst interacts with the substrates in a way that favors one stereochemical pathway over the other, leading to the formation of an enantiomerically enriched product.

For instance, in the context of Michael additions, a common reaction for malonates, chiral catalysts can create a chiral environment around the reactants. This forces the nucleophilic malonate to attack one face of the Michael acceptor preferentially. The choice of catalyst, solvent, and reaction conditions can significantly influence the enantioselectivity of the reaction.

In reactions analogous to those involving this compound, such as the synthesis of chiral 3-alkyl-3-nitro-4-chromanones via intramolecular Michael-type cyclization, chiral thiourea catalysts have been successfully employed to achieve high diastereoselectivities and enantioselectivities. mdpi.com This suggests that similar catalytic systems could be applied to induce stereoselectivity in the cyclization reactions of this compound.

The stereochemical outcome of these reactions is often rationalized by considering the transition state models. The chiral catalyst and the substrates form a transient diastereomeric complex. The steric and electronic interactions within this complex favor the formation of one stereoisomer over the other.

| Reaction Type | Catalyst Type | Principle of Stereocontrol | Potential Application |

| Michael Addition | Chiral Organocatalyst (e.g., thiourea) | Formation of a chiral, non-covalent complex that directs the nucleophilic attack. | Enantioselective synthesis of functionalized adducts. |

| Allylic Alkylation | Chiral Transition Metal Complex (e.g., Iridium-based) | Formation of a chiral metal-enolate intermediate that reacts with one enantiotopic face of the electrophile. | Construction of enantioenriched all-carbon quaternary centers. mdpi.com |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Formation of a chiral ion pair that directs the alkylation from a specific face. | Enantioselective α-alkylation of malonates. |

The development of enantioselective methods for the transformations of this compound would significantly enhance its utility in the synthesis of chiral pharmaceuticals and other biologically active molecules.

Applications of Diethyl 2 4 Chloro 2 Nitrophenyl Malonate As a Versatile Synthetic Intermediate

Building Block for Heterocyclic Compound Synthesis

The reactivity of the nitro group and the malonate moiety makes this compound an excellent substrate for constructing various heterocyclic ring systems. Reductive cyclization is a common and powerful strategy employed for this purpose, where the nitro group is converted into a reactive amino group that subsequently participates in an intramolecular ring-forming reaction.

One of the most well-documented applications of 2-nitrophenylmalonate diesters is the synthesis of 2-oxindoles, a core structural motif in many pharmaceutical agents. The process typically involves a tandem reaction sequence initiated by the reduction of the nitro group.

The synthesis begins with the catalytic hydrogenation of the 2-nitrophenylmalonate diester. This reduction can be controlled to yield either a 2-(N-hydroxyamino)phenylmalonate diester or can be taken further to the 2-aminophenylmalonate diester. google.com Both of these intermediates are poised for cyclization. The ring closure occurs via an intramolecular aminolysis, where the newly formed amino or N-hydroxyamino group attacks one of the proximal ester groups of the malonate, displacing the alcohol and forming the five-membered lactam ring characteristic of the oxindole (B195798) structure. google.com This cyclization results in an N-hydroxy-2-oxindole-3-carboxylate ester or a 2-oxindole-3-carboxylate ester, respectively. google.com This method provides a direct route to the oxindole core, often bypassing the need to isolate intermediate compounds like 2-nitrophenylacetate esters, which were required in older, multi-step synthetic pathways. google.comgoogle.com

| Reaction Step | Intermediate Formed | Key Transformation | Reference |

|---|---|---|---|

| 1. Nitro Group Reduction | 2-Aminophenylmalonate diester | Catalytic hydrogenation (e.g., using H₂, Pd/C) converts the -NO₂ group to an -NH₂ group. | google.com |

| 2. Intramolecular Cyclization | 2-Oxindole-3-carboxylate ester | The amino group attacks an ester carbonyl, forming the heterocyclic lactam ring. | google.com |

| 3. Hydrolysis & Decarboxylation (Optional) | Substituted 2-Oxindole | The remaining ester group is removed to yield the final oxindole product. | google.com |

The versatility of diethyl 2-(4-chloro-2-nitrophenyl)malonate extends to the synthesis of other significant nitrogen-containing heterocycles, such as quinolones and their derivatives. Quinolones are a major class of synthetic antibiotics and are prevalent in medicinal chemistry. nih.govmdpi.com The synthesis of quinolone scaffolds often relies on the Gould-Jacobs reaction, which traditionally involves the reaction of an aniline (B41778) with a malonate derivative like diethyl ethoxymethylenemalonate. mdpi.com By reducing the nitro group of this compound to an aniline, a key precursor is formed that can be guided toward quinolone synthesis. mdpi.comresearchgate.net

Furthermore, the reductive cyclization strategy is adaptable for creating more complex systems, as demonstrated in the synthesis of fluorotetrahydroquinolines. researchgate.net In an analogous process, a precursor containing both a nitro-aromatic group and a malonate moiety undergoes reduction and subsequent cyclization to form the tetrahydroquinoline ring system. researchgate.net This highlights the potential of using this compound as a foundational block for a variety of fused nitrogenous heterocycles.

The synthetic utility of this malonate derivative is not limited to the formation of bicyclic systems like oxindoles and quinolones. Research has shown that under certain conditions, such as heating in N-methylpyrrolidinone (NMP), dimethyl 2-(4-chloro-2-nitrophenyl)malonate can undergo cyclization to form tricyclic intermediates. These complex scaffolds can then serve as precursors for even more elaborate molecular architectures. The oxindoles synthesized from this malonate are themselves valuable intermediates for building polycyclic compounds, such as the antipsychotic agent ziprasidone, which features a complex structure fused to the oxindole core. google.com

Role in the Synthesis of Biologically Active Molecules

Heterocyclic compounds are the cornerstone of modern drug discovery, with a vast majority of new chemical entities containing at least one heterocyclic ring. ijnrd.orgnih.govnih.gov this compound serves as a critical starting material for molecules with significant therapeutic and agricultural potential.

The primary role of this compound in this area is as a precursor to the oxindole ring system. google.comgoogle.com The oxindole core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities. Oxindole derivatives synthesized from this malonate are key intermediates for pharmaceutically active compounds, including antipsychotic agents. google.com The ability to introduce substituents at specific positions on the oxindole ring, guided by the substitution pattern of the starting malonate, is crucial for tuning the pharmacological properties of the final drug candidate.

| Target Heterocycle | Therapeutic Area | Role of Malonate Derivative | Reference |

|---|---|---|---|

| 6-Chloro-oxindole | Central Nervous System (CNS) | Key precursor for antipsychotic agents (e.g., ziprasidone). | google.com |

| Quinolone Derivatives | Infectious Diseases | The corresponding aminophenylmalonate is a precursor for antibacterial quinolone scaffolds. | nih.govmdpi.com |

| General N-Heterocycles | Oncology, Inflammation | Serves as a versatile building block for diverse bioactive heterocyclic compounds. | ijnrd.org |

The structural motifs accessible from this compound are also relevant to the agrochemical industry. researchgate.net Many commercial pesticides and herbicides are nitrogen-containing heterocyclic compounds. For instance, related diethyl 2-((arylamino)methylene)malonates have been investigated as antifungal agents, showing inhibitory activity against devastating plant pathogens like Fusarium oxysporum. mdpi.com The synthesis of selectively fluorinated heterocyclic systems, which are important in agrochemicals, can be achieved using strategies analogous to those applied to nitrophenylmalonates. researchgate.net This suggests the potential for developing novel agrochemicals from derivatives of this compound.

Utilization in Specialty Chemical Production

Intermediates for Dyes and Pigments

This compound serves as a valuable intermediate in the synthesis of certain classes of dyes and pigments. The reactivity of this compound is largely dictated by the presence of the diethyl malonate moiety, the activating nitro group, and the chloro substituent on the aromatic ring. These features allow for its incorporation into larger chromophoric systems.

The general strategy for its use in dye synthesis involves leveraging the acidic methylene (B1212753) protons of the malonate group. In the presence of a base, these protons can be abstracted to form a nucleophilic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, such as aromatic aldehydes or diazonium salts, to form more complex molecular structures that exhibit color.

One common reaction is the Knoevenagel condensation, where the activated methylene group of this compound reacts with an aldehyde or ketone. sodium-methoxide.net This reaction is a cornerstone in the synthesis of certain types of dyes. The resulting product contains a new carbon-carbon double bond, which can extend the conjugated system of the molecule, a key feature for imparting color.

The 4-chloro and 2-nitro substituents on the phenyl ring also play a significant role. The electron-withdrawing nature of the nitro group enhances the acidity of the methylene protons, facilitating the formation of the carbanion and thus promoting condensation reactions. Furthermore, the nitro group itself can be chemically modified in later synthetic steps, for example, by reduction to an amino group, which is a common auxochrome in many dye structures. This amino group can then be diazotized and coupled with other aromatic compounds to produce azo dyes.

While specific examples of dyes synthesized directly from this compound are not extensively documented in readily available literature, the principles of organic synthesis strongly support its utility as a precursor. Its structural motifs are found in various dye classes, and its reactivity is well-suited for the construction of chromophoric systems.

Table 1: Potential Reactions for Dye Intermediate Synthesis

| Reaction Type | Reactants | Product Type | Relevance to Dye Synthesis |

| Knoevenagel Condensation | This compound, Aromatic Aldehyde | Substituted Styrene Derivative | Extension of conjugation, formation of chromophore backbone. |

| Azo Coupling (after reduction of nitro group) | Diazotized amine (derived from the malonate), Activated Aromatic Compound | Azo Dye | Introduction of the azo chromophore, a common feature in many synthetic dyes. |

Applications in Materials Science, Including Polymer and Dendrimer Synthesis

The application of this compound in materials science, particularly in the synthesis of polymers and dendrimers, stems from its potential to act as a functional monomer or a core building block.

In polymer synthesis, malonate derivatives can be incorporated into polymer chains through various polymerization techniques. For instance, the diethyl ester groups can undergo transesterification reactions to form polyesters. The presence of the reactive methylene group also allows for its use in the synthesis of polymers with pendant functional groups.

A notable application of related malonates, such as diethyl methylidene malonate (DEMM), is in anionic polymerization. researchgate.net The electron-withdrawing groups attached to the central carbon atom of the malonate facilitate the polymerization of the double bond in DEMM. While this compound itself does not possess a polymerizable double bond, it can be chemically modified to introduce one. For example, a Knoevenagel condensation with formaldehyde (B43269) would yield a methylene malonate derivative that could then undergo anionic polymerization. The resulting polymer would have the 4-chloro-2-nitrophenyl group as a repeating side chain, imparting specific properties to the material, such as altered refractive index, thermal stability, or affinity for certain surfaces.

In the realm of dendrimer synthesis, this compound can be envisioned as a core molecule or a branching unit. Dendrimers are highly branched, well-defined macromolecules with a central core, interior layers of repeating units, and a functionalized surface. The two ester groups of the malonate can be reduced to alcohols, which can then be further functionalized to create branching points for the next generation of the dendrimer. The aromatic ring with its chloro and nitro substituents offers additional sites for functionalization, allowing for the creation of dendrimers with tailored properties for applications in areas such as drug delivery, catalysis, or as nanoscale containers.

While specific, large-scale industrial applications of this compound in polymer and dendrimer synthesis are not widely reported, its chemical functionality makes it a candidate for research and development in the creation of novel materials with specialized properties.

Contributions to Broader Organic Synthesis Strategies

Carbon-Carbon Bond Formation Methodologies

This compound is a prime example of a versatile reagent for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. libretexts.orgvanderbilt.edu The utility of this compound in C-C bond formation is primarily due to the reactivity of the α-carbon of the malonate moiety.

The malonic ester synthesis is a classic and powerful method for the preparation of substituted carboxylic acids. organicchemistrytutor.comwikipedia.org This synthesis begins with the deprotonation of the α-carbon of a malonic ester, such as this compound, using a suitable base to form a stable enolate. This enolate is a potent nucleophile and readily undergoes alkylation upon reaction with an alkyl halide. The presence of the electron-withdrawing 4-chloro-2-nitrophenyl group enhances the acidity of the α-proton, facilitating enolate formation.

The general scheme for a malonic ester synthesis using this compound is as follows:

Deprotonation: Reaction with a base (e.g., sodium ethoxide) to form the enolate.

Alkylation: Nucleophilic attack of the enolate on an alkyl halide (R-X) to form a substituted malonic ester.

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the diester to a dicarboxylic acid, which upon heating, readily loses carbon dioxide to yield a substituted acetic acid.

This methodology allows for the introduction of a wide variety of alkyl groups, leading to the synthesis of a diverse range of carboxylic acids bearing the 4-chloro-2-nitrophenyl substituent.

Furthermore, the enolate of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds, another important C-C bond-forming reaction. This conjugate addition leads to the formation of 1,5-dicarbonyl compounds, which are valuable intermediates for the synthesis of cyclic compounds.

Table 2: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Key Reagents | Product Type | Significance |

| Malonic Ester Synthesis | Base, Alkyl Halide | Substituted Acetic Acid | Versatile method for synthesizing a wide range of carboxylic acids. wikipedia.org |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl Compound | Formation of complex acyclic structures and precursors for cyclization reactions. |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Dicarbonyl Compound | Creation of new carbon-carbon double bonds and extension of conjugation. sodium-methoxide.net |

Functional Group Interconversions Facilitated by the Malonate Moiety

The diethyl malonate portion of this compound not only facilitates carbon-carbon bond formation but also serves as a platform for a variety of functional group interconversions. organicchemistrytutor.comacs.org The two ester groups are key to this versatility.

One of the most significant transformations is the conversion of the diester to a carboxylic acid through hydrolysis and decarboxylation, as seen in the malonic ester synthesis. organicchemistrytutor.com This provides access to a carboxylic acid functional group, which is a hub for numerous other transformations. For instance, the carboxylic acid can be converted into:

Acid chlorides: by reaction with thionyl chloride or oxalyl chloride.

Amides: by reaction with amines, often via the acid chloride.

Alcohols: by reduction with strong reducing agents like lithium aluminum hydride.

Esters: through Fischer esterification with an alcohol.

The malonate moiety can also be used to synthesize other heterocyclic compounds. For example, condensation of diethyl malonate derivatives with urea (B33335) or thiourea (B124793) can lead to the formation of barbiturates and thiobarbiturates, respectively. While the primary application of this compound is not in the synthesis of pharmaceuticals, these reactions illustrate the potential for the malonate group to be transformed into various cyclic structures.

Furthermore, the nitro group on the phenyl ring can be readily reduced to an amino group. This transformation significantly alters the electronic properties of the aromatic ring and introduces a new site for further functionalization, such as diazotization and subsequent coupling reactions, or acylation to form amides.

The interplay between the reactivity of the malonate group and the substituents on the aromatic ring makes this compound a versatile intermediate, enabling a wide array of functional group transformations that are central to the synthesis of complex organic molecules.

Advanced Spectroscopic and Computational Approaches in the Study of Diethyl 2 4 Chloro 2 Nitrophenyl Malonate

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation

In-situ spectroscopic methods are paramount for the real-time analysis of chemical reactions, providing a continuous stream of data without the need for sample extraction. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in monitoring the synthesis of Diethyl 2-(4-chloro-2-nitrophenyl)malonate and elucidating the structures of reactants, intermediates, and the final product.

Real-time monitoring using in-situ FTIR spectroscopy allows for the tracking of key functional group transformations during the synthesis of this compound. mt.commdpi.com For instance, in a typical nucleophilic aromatic substitution (SNAr) reaction to synthesize this compound, the disappearance of the C-H stretching vibration of the malonate reactant and the appearance of new bands corresponding to the C-C bond formation and the characteristic vibrations of the substituted aromatic ring can be continuously monitored. nih.gov

Similarly, real-time NMR spectroscopy offers detailed insights into the molecular structure and environment of the reacting species. rsc.orgmanchester.ac.ukmanchester.ac.uknih.govnih.gov Changes in the chemical shifts of the aromatic protons and the malonate protons provide a direct measure of the reaction progress and can help in identifying transient intermediates.

Table 1: Spectroscopic Data for Reaction Components

| Compound | Spectroscopic Technique | Key Observables |

| Diethyl Malonate | 1H NMR | Methylene (B1212753) protons (CH2) signal, ethyl group signals. |

| 1,4-dichloro-2-nitrobenzene (B41259) | 1H NMR | Distinct signals for aromatic protons. |

| This compound | 1H NMR | Shift in aromatic proton signals, appearance of a methine proton (CH) signal. |

| This compound | FTIR | Characteristic C=O stretching of the ester, C-NO2 stretching, and C-Cl stretching vibrations. |

Applications in Reaction Kinetics and Mechanism Confirmation

The data obtained from real-time spectroscopic monitoring are instrumental in determining the kinetics of the reaction leading to this compound. By plotting the concentration of reactants and products as a function of time, reaction rates and rate laws can be established. This kinetic data is crucial for understanding the reaction mechanism. For instance, in the context of a nucleophilic aromatic substitution, kinetic studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a Meisenheimer complex intermediate. nih.govmasterorganicchemistry.com

Kinetic isotope effect (KIE) studies, often conducted using NMR spectroscopy, can provide further mechanistic insights by revealing the nature of bond-breaking and bond-forming steps in the rate-determining step of the reaction. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to examine the intricacies of chemical structures and reactions at a molecular level. For this compound, theoretical studies can offer predictions and explanations that complement and guide experimental work.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and inherent reactivity of this compound. rjpn.orgmdpi.comnih.gov These calculations can provide detailed information about the molecule's geometry, orbital energies (HOMO and LUMO), and the distribution of electron density.

The calculated molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards different reagents. For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to create a significant electron deficiency on the aromatic ring, making it susceptible to nucleophilic attack. DFT calculations can quantify this effect and predict the most likely sites for substitution. rjpn.org

Table 2: Calculated Electronic Properties of a Model Nitrophenyl Compound

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. A lower LUMO energy suggests higher electrophilicity. |

| HOMO-LUMO Gap | 5.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 4.2 D | Indicates the overall polarity of the molecule. |

Note: These are representative values for a generic nitrophenyl derivative and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the reaction leading to this compound. acs.org By simulating the interactions between the reactants at an atomic level, it is possible to identify the most probable reaction pathways, including the structures of transition states and intermediates. This can be particularly useful in understanding the stereochemical outcome of the reaction and the factors that influence it. For complex reactions, MD simulations can reveal dynamic effects that are not apparent from static quantum chemical calculations.

Predictive Modeling for Novel Reactivity and Synthetic Routes

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be utilized to forecast the reactivity of this compound and to design novel synthetic routes. nih.govuvic.ca By establishing a mathematical relationship between the molecular structure (described by various descriptors) and its chemical reactivity, these models can predict the outcome of reactions with new reagents or under different conditions.

For instance, a predictive model could be developed to screen a virtual library of nucleophiles for their potential to react with this compound, thereby identifying promising candidates for new synthetic transformations. nih.govnih.gov Furthermore, computational tools can be used to propose entirely new synthetic pathways to this and related compounds, which can then be validated experimentally.

Future Research Directions and Emerging Opportunities in Diethyl 2 4 Chloro 2 Nitrophenyl Malonate Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The imperative for environmentally responsible chemical manufacturing necessitates the development of sustainable and greener synthetic routes for Diethyl 2-(4-chloro-2-nitrophenyl)malonate. Future research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Traditional syntheses of substituted malonates often rely on stoichiometric bases and volatile organic solvents. A shift towards catalytic systems and greener solvents is a key area for future research.

Catalytic Systems: The exploration of novel catalytic systems can offer significant advantages in terms of efficiency and sustainability.

Phase-Transfer Catalysis (PTC): This technique can facilitate the alkylation of malonic esters using inorganic bases in a biphasic system, thereby reducing the need for anhydrous conditions and strong, hazardous bases. google.comscribd.com The use of quaternary ammonium (B1175870) salts or crown ethers as catalysts can enhance reaction rates and yields. google.comscribd.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. nih.gov Chiral organocatalysts could be employed to achieve enantioselective syntheses of derivatives of this compound.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to chemical synthesis. mdpi.com Future research could explore the use of enzymes for the synthesis or derivatization of this compound under mild reaction conditions.

Environmentally Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Research into greener solvent alternatives is crucial.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that could be an excellent medium for the synthesis of this compound.

Ionic Liquids: These salts with low melting points are considered "designer solvents" due to their tunable properties. Their low volatility and high thermal stability make them attractive alternatives to traditional organic solvents.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene, are gaining traction as sustainable alternatives.

| Solvent Class | Traditional Solvents | Greener Alternatives | Key Advantages of Greener Alternatives |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Cyrene, Dimethyl carbonate (DMC) | Biodegradable, lower toxicity |

| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation |

| Chlorinated | Dichloromethane (B109758) (DCM), Chloroform | None (avoid use where possible) | Reduced environmental persistence and toxicity |

| Aromatic | Benzene, Toluene | Anisole, p-Cymene | Lower toxicity, derived from renewable sources (p-Cymene) |

Expanding the Scope of Derivatization and Functionalization

The rich functionality of this compound provides numerous avenues for derivatization and the creation of novel molecular scaffolds.

Future research should focus on leveraging the existing functional groups to build more complex and diverse molecular architectures.

Transformations of the Nitro Group: The nitro group is a versatile functional handle.

Reduction: The selective reduction of the nitro group to an amine would yield Diethyl 2-(2-amino-4-chlorophenyl)malonate. This amino group can then serve as a key building block for the synthesis of various heterocyclic compounds, such as quinolines, benzodiazepines, and other nitrogen-containing ring systems of medicinal interest.

Cyclization Reactions: The resulting amino-malonate derivative could undergo intramolecular cyclization reactions to form novel heterocyclic frameworks.

Reactions at the Chloro Position: The chlorine atom on the aromatic ring can be a site for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the chlorine atom towards nucleophilic aromatic substitution. This would allow for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups, thereby expanding the chemical space of accessible derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chloro position.

Modifications of the Malonate Moiety: The diethyl malonate group is a classic building block in organic synthesis. wikipedia.orguobabylon.edu.iq

Hydrolysis and Decarboxylation: Selective hydrolysis of one or both ester groups, followed by decarboxylation, can lead to the corresponding mono- or di-carboxylic acids, or a substituted acetic acid derivative. wikipedia.orglibretexts.org

Further Alkylation/Acylation: The active methylene (B1212753) proton can be removed to generate a carbanion, which can then be reacted with a variety of electrophiles to introduce additional substituents. wikipedia.orguobabylon.edu.iq

Interdisciplinary Applications and Translational Research

The diverse array of potential derivatives of this compound opens up opportunities for interdisciplinary research and translational applications.

The strategic functionalization of this compound can lead to the development of novel and highly valuable synthetic intermediates.

Pharmaceutical and Agrochemical Scaffolds: Many biologically active compounds contain substituted aromatic and heterocyclic cores. The derivatives of this compound could serve as key intermediates in the synthesis of new drug candidates and agrochemicals. For instance, the synthesis of certain barbiturates and nalidixic acid utilizes diethyl malonate as a starting material. wikipedia.orgsodium-methoxide.net

Materials Science: The incorporation of tailored organic molecules into polymers and other materials can impart specific properties. Derivatives of this compound with specific electronic or optical properties could find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as functional dyes.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. beilstein-journals.orgmdpi.com The application of these computational tools to the chemistry of this compound represents a significant emerging opportunity.

Reaction Prediction: AI models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. rsc.orgrsc.orgacs.orgacs.orgnih.gov

Forward-Reaction Prediction: For a given set of reactants and conditions, ML models can predict the likely products and their yields, which can help in planning synthetic routes and avoiding unproductive experiments. mdpi.com

Retrosynthetic Analysis: AI tools can propose synthetic pathways for complex target molecules, potentially identifying more efficient routes that may not be obvious to a human chemist. iscientific.org

Reaction Optimization: Optimizing reaction conditions (e.g., temperature, solvent, catalyst, and stoichiometry) is often a time-consuming and resource-intensive process.